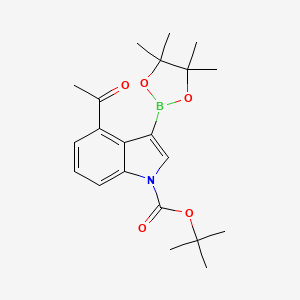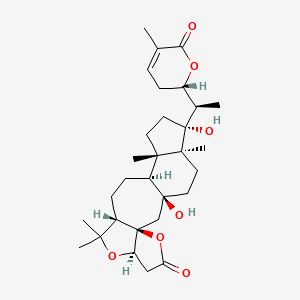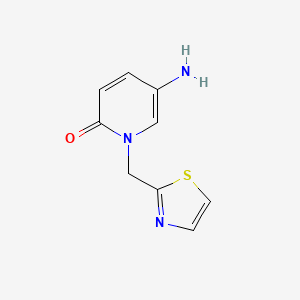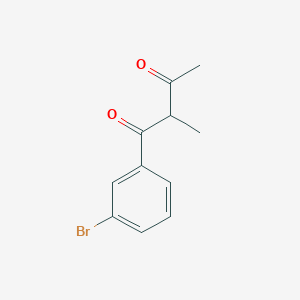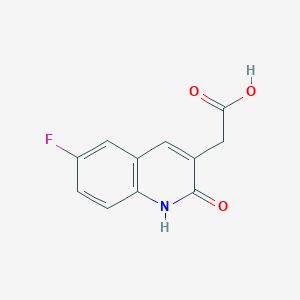
2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The presence of a fluorine atom in the quinoline ring enhances the compound’s biological activity and stability, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroquinoline and glyoxylic acid.
Formation of Intermediate: The initial step involves the reaction of 6-fluoroquinoline with glyoxylic acid under acidic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the quinoline ring system.
Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological and chemical properties.
科学的研究の応用
2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential as an antimicrobial, antifungal, and antiproliferative agent.
Medicine: Research is ongoing to explore its potential as a neuroprotective agent and its ability to inhibit certain enzymes.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor.
作用機序
The mechanism of action of 2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as DNA synthesis and cell proliferation.
Pathways: It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-(Quinolin-3-yl)acetic acid: Lacks the fluorine atom, resulting in different biological activity and stability.
2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid: Contains a methoxy group, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid enhances its biological activity and stability compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C11H8FNO3 |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
2-(6-fluoro-2-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H8FNO3/c12-8-1-2-9-6(4-8)3-7(5-10(14)15)11(16)13-9/h1-4H,5H2,(H,13,16)(H,14,15) |
InChIキー |
YCKIMZWNLZQEJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


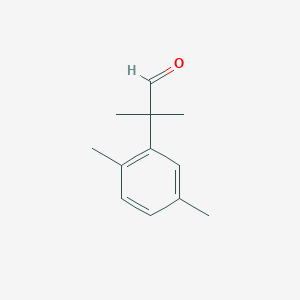
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)


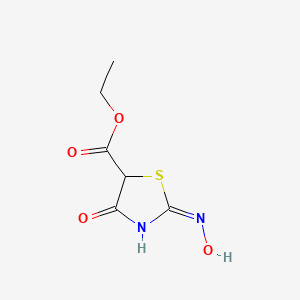

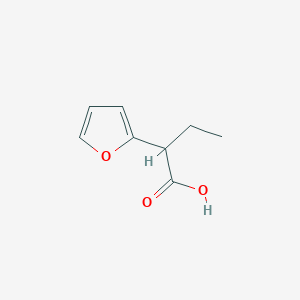
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
